molecular formula C10H13ClO B13658171 2-Chloro-1-isopropyl-3-methoxybenzene

2-Chloro-1-isopropyl-3-methoxybenzene

Cat. No.: B13658171
M. Wt: 184.66 g/mol
InChI Key: ASQFPCBRMGZQNH-UHFFFAOYSA-N
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Description

2-Chloro-1-isopropyl-3-methoxybenzene is a substituted benzene derivative with the molecular formula C₁₀H₁₃ClO. Its structure features a chlorine atom at the 2-position, an isopropyl group at the 1-position, and a methoxy group at the 3-position. This compound is of interest in organic synthesis and pharmaceutical research due to the steric and electronic effects imparted by its substituents.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

2-chloro-1-methoxy-3-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3

InChI Key

ASQFPCBRMGZQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Method

Principle:
Friedel-Crafts alkylation involves the electrophilic substitution of an aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). For 2-chloro-1-isopropyl-3-methoxybenzene, the starting material is typically 2-chloro-3-methoxytoluene or related anisole derivatives, which undergo alkylation with isopropyl chloride.

Key Features:

  • Catalyst: Aluminum chloride (AlCl3) or similar Lewis acids
  • Solvent: Usually non-polar solvents like dichloromethane or carbon disulfide
  • Temperature: Controlled to avoid polyalkylation, typically 0–50 °C
  • Yield: Moderate to good yields depending on reaction control

Limitations:
Potential for polyalkylation and rearrangements; requires careful control of stoichiometry and temperature.

Halogenation of Alkylated Methoxybenzenes

Principle:
Starting from 1-isopropyl-3-methoxybenzene, selective chlorination at the ortho position relative to the methoxy group can be achieved using electrophilic chlorinating agents.

Typical Chlorinating Agents:

  • N-chlorosuccinimide (NCS)
  • Chlorine gas under controlled conditions
  • Sulfuryl chloride (SO2Cl2)

Reaction Conditions:

  • Solvent: Carbon tetrachloride, chloroform, or acetic acid
  • Temperature: Typically 0–25 °C to prevent over-chlorination
  • Catalyst: Sometimes Lewis acids or radical initiators for selectivity

Outcome:
Selective mono-chlorination yielding this compound with high regioselectivity.

Phase Transfer Catalysis (PTC) Method Using Halopropane Precursors

A highly efficient and industrially viable method involves nucleophilic substitution of halogenated propanes with sodium methoxide under phase transfer catalysis conditions to form methoxy-substituted chlorinated compounds.

Although the direct preparation of this compound by this exact method is less documented, analogous methods for related chloromethoxypropane compounds provide valuable insights into reaction optimization.

Key Aspects from Related Patent CN101045676A:

  • Reaction: Dropwise addition of sodium methoxide dispersed in an inert solvent into 1,3-bromochloropropane in the presence of a phase transfer catalyst.
  • Catalysts: Tetrabutylammonium bromide, tetrabutylammonium chloride, benzyltriethylammonium chloride, benzyltrimethylammonium chloride (preferably benzyltrimethylammonium chloride).
  • Solvents: Benzene, petroleum ether, cyclohexane.
  • Temperature: 20–110 °C during addition; 50–80 °C during heat preservation.
  • Yields: High yields around 91–93% reported.
  • Advantages: Mild conditions, high selectivity, cost-effective, scalable for industrial production.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Agent Solvent(s) Temperature Range (°C) Yield (%) Notes
Friedel-Crafts Alkylation 2-Chloro-3-methoxytoluene + isopropyl chloride AlCl3 (Lewis acid) DCM, CS2 0–50 Moderate Risk of polyalkylation, requires control
Electrophilic Chlorination 1-Isopropyl-3-methoxybenzene N-chlorosuccinimide, Cl2, SO2Cl2 CCl4, CHCl3, AcOH 0–25 Good High regioselectivity, mild conditions
Phase Transfer Catalysis (PTC) 1,3-Bromochloropropane + sodium methoxide Benzyltrimethylammonium chloride Benzene, petroleum ether, cyclohexane 20–110 (addition), 50–80 (hold) ~92 High yield, industrially scalable, mild

Detailed Example of PTC Synthesis (Adapted for Related Compound)

Stepwise Procedure:

  • Prepare anhydrous sodium methoxide dispersion in benzene by removing methanol from sodium methoxide solution under reduced pressure.
  • In a nitrogen atmosphere, add 1,3-bromochloropropane and phase transfer catalyst (e.g., benzyltrimethylammonium chloride) to a reaction flask.
  • Slowly add sodium methoxide dispersion dropwise at controlled temperature (e.g., 60–80 °C).
  • Maintain the reaction temperature for several hours to ensure completion.
  • Filter to remove sodium bromide byproduct.
  • Wash the organic layer with water until neutral pH is reached.
  • Dry over anhydrous sodium sulfate, filter, and purify by distillation.

Yield: Approximately 92% of the target chloromethoxypropane.

Note: While this example is for 1-chloro-3-methoxypropane, similar principles apply for alkylated chloromethoxybenzenes with appropriate starting materials and reaction conditions.

Research Findings and Optimization Notes

  • The molar ratio of halogenated starting material to sodium methoxide is critical (1:0.9–1.2) for complete mono-etherification.
  • Phase transfer catalysts significantly reduce reaction time and temperature while improving yield.
  • Choice of inert solvent affects reaction efficiency; benzene is preferred for simplicity and ease of separation.
  • Reaction temperature control during addition and holding phases is essential to prevent side reactions.
  • Industrial scale processes favor methods that use inexpensive and readily available raw materials, mild conditions, and simple workup procedures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.

    Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).

Major Products

    Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.

    Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.

Scientific Research Applications

2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-Chloro-1-isopropyl-3-methoxybenzene, such as chloro, methoxy, or aromatic substituents.

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8)

  • Molecular Formula: C₇H₅Cl₂NO₃
  • Molecular Weight : 222.03 g/mol .
  • Key Differences: Contains two chlorine atoms (positions 1 and 5) and a nitro group (position 2), introducing strong electron-withdrawing effects. The methoxy group at position 3 is analogous to the target compound, but the nitro group enhances reactivity in electrophilic substitution reactions compared to the isopropyl group.

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

  • Molecular Formula : C₁₆H₁₂ClN₃O₃
  • Molecular Weight : 329.74 g/mol .
  • Key Differences: A benzodiazepine derivative with a 2-chlorophenyl group but fused to a diazepine ring system. The nitro group (position 7) and methyl substituent (position 1) impart distinct pharmacological activity, unlike the target compound’s isopropyl and methoxy groups. Purity Analysis: No detectable impurities in the analyzed sample, suggesting high stability under tested conditions .

Data Table: Comparative Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
This compound C₁₀H₁₃ClO 184.66 Cl (2), isopropyl (1), OCH₃ (3) Chloro, methoxy, alkyl
1,5-Dichloro-3-Methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 Cl (1,5), OCH₃ (3), NO₂ (2) Chloro, nitro, methoxy
Methylclonazepam C₁₆H₁₂ClN₃O₃ 329.74 Cl (2-phenyl), CH₃ (1), NO₂ (7) Chlorophenyl, nitro, amine

Research Findings and Substituent Effects

  • Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance compared to the smaller nitro or methyl groups in the analogs. This may reduce reactivity in nucleophilic aromatic substitution .
  • Electronic Effects : The methoxy group (electron-donating) in both the target compound and 1,5-Dichloro-3-Methoxy-2-nitrobenzene contrasts with the nitro group (electron-withdrawing) in the latter, leading to divergent regioselectivity in further derivatization.

Notes

  • Limitations : Direct comparative studies on the physicochemical or biological properties of this compound are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Research Gaps : Further studies are needed to elucidate the compound’s stability, toxicity, and synthetic utility.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-isopropyl-3-methoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or halogenation of substituted benzene derivatives. Key variables include:
  • Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Solvent optimization : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions .
    Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and NMR validation (¹H/¹³C) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃; δ 3.8 ppm for methoxy OCH₃) and ¹³C NMR (δ 55–60 ppm for OCH₃) .
  • Mass Spectrometry : ESI-MS to detect molecular ion peaks ([M+H]⁺ expected at m/z ~184.66) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS Category 4 guidelines (acute toxicity):
  • Ventilation : Use fume hoods to prevent inhalation exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Emergency response : For ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity or catalyst deactivation. Mitigation strategies include:
  • Control experiments : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) under inert atmospheres .
  • Kinetic studies : Monitor reaction progress via GC-MS to identify side products .
  • Computational modeling : Use DFT calculations to predict activation barriers for competing pathways .

Q. What thermodynamic parameters govern the stability of this compound under varying reaction conditions?

  • Methodological Answer : Stability is influenced by:
  • Substituent effects : Electron-donating methoxy groups reduce electrophilicity at the chloro-substituted position .
  • Thermal analysis : DSC/TGA to determine decomposition thresholds (>200°C recommended for storage) .
  • pH sensitivity : Stability in aqueous solutions requires pH 5–9; acidic/basic conditions hydrolyze the methoxy group .

Q. How can computational methods predict the bioactivity or material science applications of this compound?

  • Methodological Answer : Leverage in silico tools:
  • Docking simulations : Use AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes in anticancer studies) .
  • QSAR modeling : Correlate substituent effects (Cl, isopropyl) with logP values to predict membrane permeability .
  • Crystal structure prediction : Software like Mercury to analyze packing efficiency for materials science applications .

Notes on Data Contradiction Analysis

  • Cross-validation : Replicate experiments using independent synthetic batches and analytical platforms (e.g., compare NMR data from multiple spectrometers) .
  • Contextual factors : Account for solvent purity, atmospheric moisture, and catalyst lot variability when interpreting discrepancies .

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